molecular formula C9H8ClN3O B13363563 5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-amine

5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-amine

Cat. No.: B13363563
M. Wt: 209.63 g/mol
InChI Key: FFHWBNRNWAMOEI-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that contains an oxadiazole ring substituted with a 4-chlorobenzyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzyl hydrazine with cyanogen bromide, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the 4-chlorobenzyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising lead compound .

Industry

Industrially, this compound is used in the development of agrochemicals. Its pesticidal properties make it useful in protecting crops from pests and diseases .

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it inhibits key enzymes involved in cell division, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-amine is unique due to its oxadiazole ring, which imparts specific chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in multiple scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-3-amine

InChI

InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)5-8-12-9(11)13-14-8/h1-4H,5H2,(H2,11,13)

InChI Key

FFHWBNRNWAMOEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=NO2)N)Cl

Origin of Product

United States

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